molecular formula C17H17N3O4 B12819251 4'-Carboethoxyphenyl 4-guanidinobenzoate CAS No. 52134-52-8

4'-Carboethoxyphenyl 4-guanidinobenzoate

Cat. No.: B12819251
CAS No.: 52134-52-8
M. Wt: 327.33 g/mol
InChI Key: QQEFLVAOLVLVTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Carboethoxyphenyl 4-guanidinobenzoate is a chemical compound supplied for research purposes. It is provided as a solid and has the CAS Registry Number 52134-52-8 . Its molecular formula is C 17 H 17 N 3 O 4 . This compound is part of a class of 4-guanidinobenzoate derivatives that are recognized as potent inhibitors of certain serine proteases . These inhibitors are characterized by their guanidinyl group, which mimics the lysine residue of natural substrates, and they function as reversible covalent inhibitors . The related compound 4'-Carbomethoxyphenyl 4-guanidinobenzoate (4'-CMGB) has been specifically investigated as a sperm acrosin inhibitor and studied as a candidate vaginal contraceptive drug . Furthermore, 4-guanidinobenzoate derivatives are being explored in metabolic research. They act as enteropeptidase inhibitors, which can block the digestion of dietary proteins and have shown potential for inducing body weight loss in preclinical studies of obesity . Researchers can utilize this compound to probe serine protease function in various biochemical and physiological contexts. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

52134-52-8

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

(4-ethoxycarbonylphenyl) 4-(diaminomethylideneamino)benzoate

InChI

InChI=1S/C17H17N3O4/c1-2-23-15(21)11-5-9-14(10-6-11)24-16(22)12-3-7-13(8-4-12)20-17(18)19/h3-10H,2H2,1H3,(H4,18,19,20)

InChI Key

QQEFLVAOLVLVTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Carboethoxyphenyl 4-guanidinobenzoate typically involves the esterification of 4-guanidinobenzoic acid with 4-carboethoxyphenol. The reaction is carried out under acidic or basic conditions, often using catalysts such as sulfuric acid or sodium hydroxide. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 4’-Carboethoxyphenyl 4-guanidinobenzoate may involve large-scale esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Industrial production also emphasizes the importance of optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4’-Carboethoxyphenyl 4-guanidinobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions include:

  • Oxidized derivatives such as carboxylic acids.
  • Reduced derivatives such as alcohols.
  • Substituted derivatives with various functional groups.

Scientific Research Applications

4’-Carboethoxyphenyl 4-guanidinobenzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.

    Medicine: Research explores its potential therapeutic applications, including its role as an anti-obesity agent and its effects on metabolic pathways.

    Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 4’-Carboethoxyphenyl 4-guanidinobenzoate involves its interaction with specific molecular targets, such as enzymes. The guanidine group can mimic the lysine residue of substrates, leading to the inhibition of enzymes like enteropeptidase. This inhibition affects metabolic pathways and can result in therapeutic effects, such as reduced fat absorption in the treatment of obesity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Enzyme Inhibition Potency

The inhibitory efficacy of 4'-carboethoxyphenyl 4-guanidinobenzoate and its analogues varies significantly based on substituent chemistry. Key comparisons include:

Table 1: Inhibitory Activity (IC₅₀) Against Acrosin and Trypsin
Compound Target Enzyme IC₅₀ (nM) Source
4'-Acetamidophenyl 4-guanidinobenzoate (AGB) Acrosin 8.0
4'-Carbomethoxyphenyl 4-guanidinobenzoate Acrosin 2410
Phenyl 4-guanidinobenzoate Acrosin 5.6
4-Nitrophenyl 4-guanidinobenzoate (NPGB) Trypsin ~10⁻⁵–10⁻⁴ M (Kᵢ)
4-Methylumbelliferyl 4-guanidinobenzoate (MUGB) Trypsin 4 N/A*

*MUGB is a fluorogenic substrate analogue used to study acylation kinetics rather than direct inhibition.

Key Findings :

  • Substituent Effects : The 4'-carbomethoxyphenyl derivative exhibits markedly lower potency (IC₅₀ = 2410 nM) compared to 4'-acetamidophenyl (IC₅₀ = 8.0 nM), highlighting the importance of hydrogen-bonding groups (e.g., acetamido) for acrosin inhibition .

Mechanism of Action and Kinetics

Aryl 4-guanidinobenzoates inhibit serine proteases via a two-step mechanism:

Reversible binding to the active site through guanidino-enzyme interactions.

Covalent acylation of the catalytic serine, forming a tetrahedral intermediate .

Table 2: Kinetic Parameters for Trypsin Inhibition by MUGB and Analogues
Parameter Wild-Type Trypsin 4 R193G Mutant Trypsin 4
k₂ (s⁻¹) 12.3 ± 1.2 15.8 ± 1.5
k₃ (s⁻¹) 0.45 ± 0.03 0.52 ± 0.04
K₂ (μM⁻¹) 0.32 ± 0.02 0.28 ± 0.03

Data from ; k₂: acylation rate; k₃: deacylation rate; K₂: equilibrium constant.

Insights :

  • Mutation Sensitivity: The R193G mutation in trypsin 4 accelerates acylation (k₂) but minimally affects deacylation (k₃), suggesting that 4-guanidinobenzoate derivatives primarily target the acylation step .
  • Structural Rearrangement : Thermodynamic studies reveal that acylation involves structural rearrangement in the enzyme’s active site, which is conserved across analogues like MUGB and NPGB .
Antiviral and Contraceptive Potential:
  • NPGB (4-Nitrophenyl derivative) : Exhibits broad-spectrum inhibition of complement pathway enzymes (e.g., factor B, factor D) but requires high concentrations (IC₅₀ ~10⁻⁵–10⁻⁴ M) .
  • 4'-Carboethoxyphenyl Analogues : Predicted to have improved metabolic stability over carbomethoxy derivatives due to the ethoxy group’s slower hydrolysis, though in vivo data are lacking .
Toxicity Profile:
  • NPGB: Less toxic than nonoxynol-9 (a common spermicide), with LD₅₀ > 100 mg/kg in mice .

Structure-Activity Relationships (SAR)

  • Electrophilic Ester Group : Essential for covalent inhibition; replacement with amide or carbamate reduces activity (e.g., DENV protease inhibition drops 10-fold) .
  • Aromatic Substitutents: 4-Guanidinophenol derivatives outperform 4-guanidinobenzoates in viral protease inhibition, likely due to better solubility and binding geometry .
  • Polar Groups : Acetamido and nitrophenyl substituents enhance potency via hydrogen bonding and π-stacking interactions, respectively .

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